![molecular formula C12H13F3O3 B12593779 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-22-6](/img/structure/B12593779.png)
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a trifluoromethyl-substituted phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nucleophile, such as methanol, under acidic conditions to form the corresponding acetal.
Hydrolysis: The acetal is then hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions
Major Products Formed
Oxidation: Formation of 4-oxo-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
Reduction: Formation of 4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butanol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(4-fluorophenyl)butan-2-one
- 4-Hydroxy-4-(4-chlorophenyl)butan-2-one
- 4-Hydroxy-4-(4-bromophenyl)butan-2-one
Uniqueness
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
645389-22-6 |
|---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-18-7-10(16)6-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-5,11,17H,6-7H2,1H3 |
InChI Key |
SNYOTYAUDCALMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



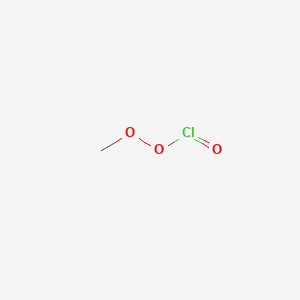
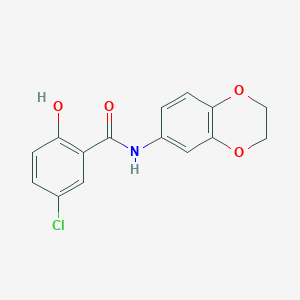

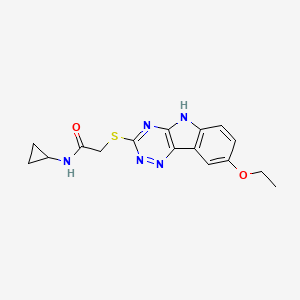
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
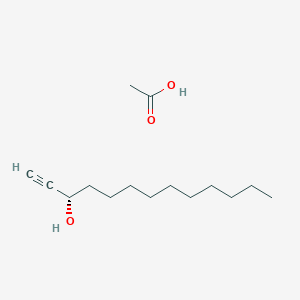
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
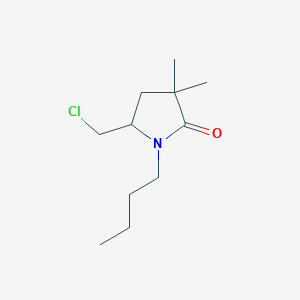
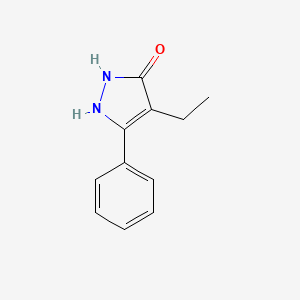
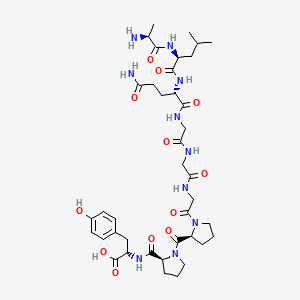

![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
